Potency Comparison: beta-NAADP ED₅₀ 16 nM vs. NADP No Activity at 40-Fold Higher Concentrations
In the definitive characterization study using sea urchin egg homogenates, beta-NAADP sodium salt exhibited an ED₅₀ of 16 nM for Ca²⁺ release, whereas the parent compound NADP produced absolutely no Ca²⁺ mobilization [1]. In a parallel independent study, beta-NAADP-induced Ca²⁺ release was saturable with a half-maximal concentration of approximately 30 nM, while NADP and nicotinic acid adenine dinucleotide were completely ineffective even when tested at 10- to 40-fold higher concentrations [2]. This single-atom structural modification—deamidation of the nicotinamide moiety—transforms a metabolically essential cofactor into the most potent Ca²⁺-releasing second messenger characterized to date.
| Evidence Dimension | Potency for triggering intracellular Ca²⁺ release |
|---|---|
| Target Compound Data | ED₅₀ 16 nM (beta-NAADP sodium salt) |
| Comparator Or Baseline | NADP: no detectable Ca²⁺ release activity even at 300 nM - 1.2 μM (10- to 40-fold excess relative to beta-NAADP EC₅₀) |
| Quantified Difference | Infinite fold difference (no measurable activity from NADP at concentrations up to 40× beta-NAADP EC₅₀) |
| Conditions | Sea urchin egg homogenate Ca²⁺ release assay using Fluo-3 fluorescence detection |
Why This Matters
This establishes an absolute functional divergence—NADP cannot substitute for beta-NAADP in any Ca²⁺ signaling assay, regardless of concentration.
- [1] Chini EN, Beers KW, Dousa TP. Nicotinate adenine dinucleotide phosphate (NAADP) triggers a specific calcium release system in sea urchin eggs. J Biol Chem. 1995;270(7):3216-3223. doi:10.1074/jbc.270.7.3216 View Source
- [2] Lee HC, Aarhus R. A derivative of NADP mobilizes calcium stores insensitive to inositol trisphosphate and cyclic ADP-ribose. J Biol Chem. 1995;270(5):2152-2157. doi:10.1074/jbc.270.5.2152 View Source
